molecular formula C17H12N2O2 B2395726 (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile CAS No. 637747-91-2

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2395726
CAS No.: 637747-91-2
M. Wt: 276.295
InChI Key: RHXJVCYSMSTRFS-JLHYYAGUSA-N
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.295. The purity is usually 95%.
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Biological Activity

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile, a compound belonging to the class of benzoxazole derivatives, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H16N2OC_{18}H_{16}N_{2}O with a molecular weight of approximately 284.34 g/mol. Its structure features a benzoxazole ring which is known for various biological activities, including antimicrobial and anticancer properties.

Antitumor Activity

Recent studies have indicated that compounds containing benzoxazole moieties exhibit significant antitumor activities. For instance, a study focused on related benzoxazole derivatives demonstrated their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in tumor proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth in xenograft models .

Antimicrobial Properties

Benzoxazole derivatives have also been reported to possess antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in cell signaling pathways.
  • Induction of Apoptosis : Studies suggest that benzoxazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Study on Antitumor Effects

A notable case study involved the evaluation of a similar benzoxazole derivative in a mouse model. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size. The study concluded that the compound's efficacy was linked to its ability to enhance apoptosis and inhibit angiogenesis within tumors .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of related benzoxazole compounds against clinical isolates of bacteria. The results indicated that these compounds exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant bacteria .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanismReference
AntitumorBenzoxazole DerivativesPI3K/AKT/mTOR Pathway Inhibition
AntimicrobialBenzoxazole DerivativesCell Wall Synthesis Disruption
Apoptosis InductionBenzoxazole DerivativesIntrinsic Pathway Activation

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-20-15-8-4-2-6-12(15)10-13(11-18)17-19-14-7-3-5-9-16(14)21-17/h2-10H,1H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXJVCYSMSTRFS-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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